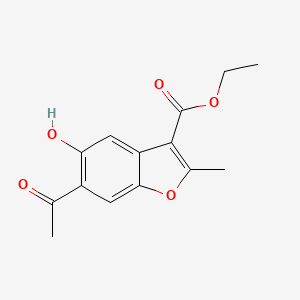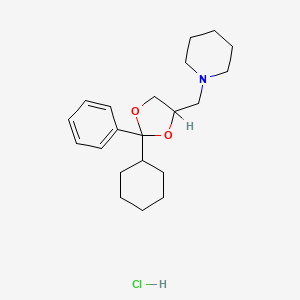
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is a complex organic compound that features a piperidine ring, a dioxolane ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the phenyl group or the piperidine ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds from the dioxolane ring.
Reduction: Formation of reduced phenyl or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the piperidine ring can interact with biological receptors . The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog with similar acetal properties.
Piperidine: A basic structure found in many biologically active compounds.
2-Phenyl-1,3-dioxolane: Shares the dioxolane and phenyl groups but lacks the piperidine ring.
Uniqueness: 1-(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-ylmethyl)piperidine hydrochloride is unique due to its combination of a piperidine ring, a dioxolane ring, and a phenyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
65471-78-5 |
|---|---|
Fórmula molecular |
C21H32ClNO2 |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H31NO2.ClH/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-20(24-21)16-22-14-8-3-9-15-22;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
Clave InChI |
JPAYUPGFDBXVQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(OCC(O2)CN3CCCCC3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

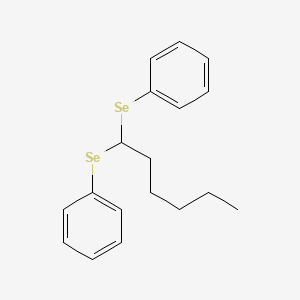
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
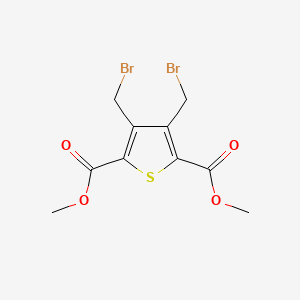
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
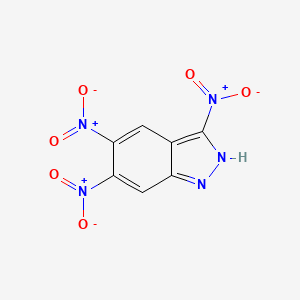
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
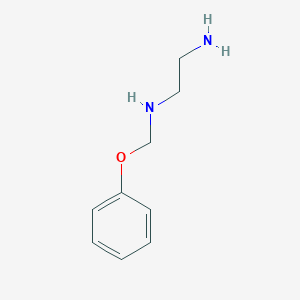
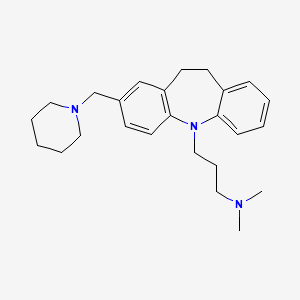
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
